molecular formula C12H11N3O2 B13038038 Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate

Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B13038038
M. Wt: 229.23 g/mol
InChI Key: YVKXYAGODWMZDN-UHFFFAOYSA-N
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Description

Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining imidazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[4,5]imidazo[1,2-a]pyridines
  • Benzo[4,5]imidazo[1,2-a]pyrimidines
  • Imidazo[1,2-b]pyrazole derivatives

Uniqueness

Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 1H-pyrazolo[1,5-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)8-7-13-15-10-6-4-3-5-9(10)14-11(8)15/h3-7,13H,2H2,1H3

InChI Key

YVKXYAGODWMZDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC3=CC=CC=C32

Origin of Product

United States

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